2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone
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Overview
Description
2-[(5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)ethan-1-one is a complex organic compound that features a triazole ring and a carbazole moiety. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The presence of the triazole ring, known for its stability and biological activity, combined with the carbazole unit, which is often found in bioactive molecules, makes this compound a promising candidate for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)ethan-1-one can be achieved through a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized by cyclization of the corresponding hydrazine derivative with an appropriate acylating agent.
S-Alkylation: The triazole thiol can then undergo S-alkylation with a suitable alkyl halide, such as 2-bromo-1-phenylethanone, in an alkaline medium.
Coupling with Carbazole Derivative: The resulting product can be coupled with a carbazole derivative through a nucleophilic substitution reaction to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly for its potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The stability and electronic properties of the triazole and carbazole units make this compound suitable for use in organic electronics and photonics.
Biological Studies: Its bioactive components can be used to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, inhibiting or modulating their activity. The triazole ring is known to bind to metal ions, which could be a part of its mechanism in biological systems. The carbazole unit might interact with DNA or proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
4,5-Disubstituted-4H-1,2,4-triazole-3-thiols: These compounds share the triazole thiol moiety and exhibit similar biological activities.
Carbazole Derivatives: Compounds containing the carbazole unit are known for their bioactivity and electronic properties.
Uniqueness
The combination of the triazole and carbazole units in 2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(2,3,4,9-tetrahydro-1H-carbazol-9-yl)ethan-1-one is unique and offers a synergistic effect, enhancing its potential applications in various fields. The specific substitution pattern and the presence of the sulfanyl group further distinguish it from other similar compounds.
Properties
Molecular Formula |
C29H26N4OS |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone |
InChI |
InChI=1S/C29H26N4OS/c34-28(33-25-17-9-7-15-23(25)24-16-8-10-18-26(24)33)20-35-29-31-30-27(19-21-11-3-1-4-12-21)32(29)22-13-5-2-6-14-22/h1-7,9,11-15,17H,8,10,16,18-20H2 |
InChI Key |
LFMDUDPIQLCSSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CSC4=NN=C(N4C5=CC=CC=C5)CC6=CC=CC=C6 |
Origin of Product |
United States |
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